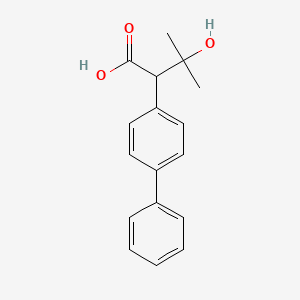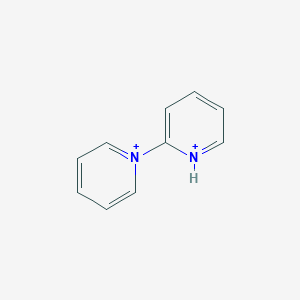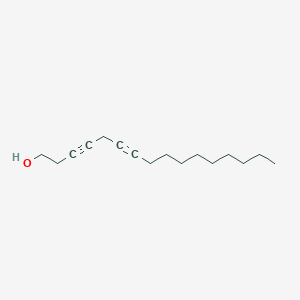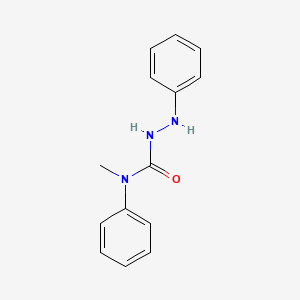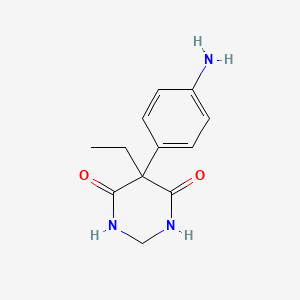
4-(3-Nitroanilino)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Nitroanilino)butan-2-one is an organic compound that features a nitro group attached to an aniline moiety, which is further connected to a butanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitroanilino)butan-2-one typically involves the reaction of 3-nitroaniline with a butanone derivative. One common method is the nucleophilic substitution reaction where 3-nitroaniline reacts with 2-butanone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Nitroanilino)butan-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products Formed
Reduction: 4-(3-Aminoanilino)butan-2-one.
Substitution: Various substituted anilino derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Nitroanilino)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Nitroanilino)butan-2-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to potential antimicrobial or anticancer effects. The butanone moiety can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
Comparison
4-(3-Nitroanilino)butan-2-one is unique due to the presence of both a nitro group and a butanone moiety, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs like 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. This structural complexity also contributes to its diverse applications in various fields.
Propriétés
Numéro CAS |
85937-42-4 |
|---|---|
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
4-(3-nitroanilino)butan-2-one |
InChI |
InChI=1S/C10H12N2O3/c1-8(13)5-6-11-9-3-2-4-10(7-9)12(14)15/h2-4,7,11H,5-6H2,1H3 |
Clé InChI |
GOXCMUZUAJGHSM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCNC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



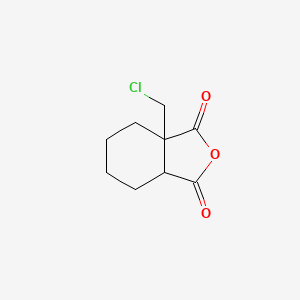
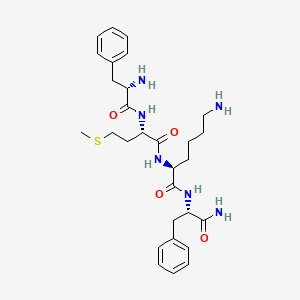

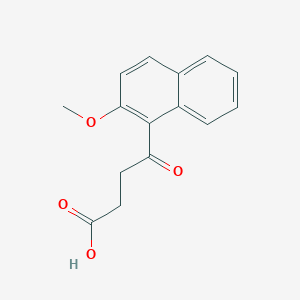

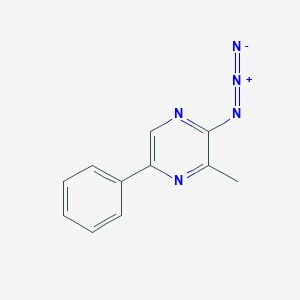
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(4-phenoxybenzene)](/img/structure/B14421205.png)
